molecular formula C18H14N4O2 B2732303 1-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864853-79-2

1-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2732303
CAS No.: 864853-79-2
M. Wt: 318.336
InChI Key: LRQJNCKRNWXLDX-UHFFFAOYSA-N
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Description

1-Methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines. This compound features a pyridine ring fused to a pyrrolopyrimidine ring, with a methyl group at the 1-position, an oxo group at the 4-position, and a phenyl group attached to the nitrogen atom at the 2-position[_{{{CITATION{{{_1{1-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo2,3-d ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolopyrimidine core[_{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido [2,3- d ...](https://link.springer.com/article/10.1007/s10593-021-02982-8). One common approach is the cyclization of appropriately substituted pyrimidines under acidic or basic conditions[{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... The reaction conditions often require the use of strong bases or acids, and the presence of a suitable solvent such as ethanol or dimethylformamide (DMF)[{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield[_{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... The use of automated synthesis platforms and high-throughput screening methods can also be employed to optimize reaction conditions and minimize by-products[{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)[_{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base[_{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrrolopyrimidines.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antiviral and anticancer properties.

  • Medicine: Studied for its therapeutic potential in treating diseases such as herpes simplex virus (HSV) and certain types of cancer.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in antiviral applications, it may inhibit viral replication by interfering with viral enzymes or proteins. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and biological activity. Similar compounds include other pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines and related heterocyclic compounds. These compounds may share similar core structures but differ in their substituents and functional groups, leading to variations in their biological activity and applications.

Properties

IUPAC Name

6-methyl-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-21-14(17(23)19-12-7-3-2-4-8-12)11-13-16(21)20-15-9-5-6-10-22(15)18(13)24/h2-11H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQJNCKRNWXLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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